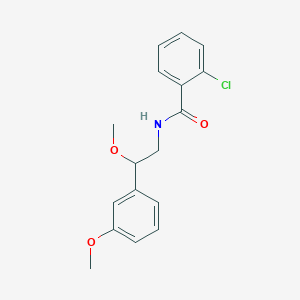

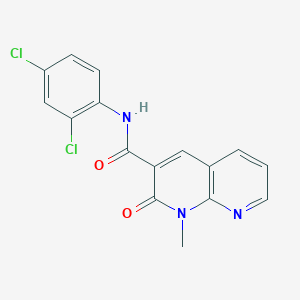

2-氯-N-(2-甲氧基-2-(3-甲氧基苯基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

药代动力学和生物分析方法

与 2-氯-N-(2-甲氧基-2-(3-甲氧基苯基)乙基)苯甲酰胺 相似的衍生物的一个重要应用领域涉及药代动力学评估和生物分析方法的开发。例如,Zalavadia 的一项研究旨在开发和验证一种新的生物分析方法,使用微萃取和 LC-MS/MS 来量化小鼠血浆和全血中的密切相关化合物。这项研究突出了准确测量技术在理解此类化合物的药代动力学中的重要性 (Zalavadia,2016)。

抗精神病活性

对苯甲酰胺的研究,包括类似于 2-氯-N-(2-甲氧基-2-(3-甲氧基苯基)乙基)苯甲酰胺 的结构,已证明具有潜在的抗精神病活性。Iwanami 等人合成了并评估了一系列苯甲酰胺对大鼠阿扑吗啡诱导行为的抑制作用,发现结构与抗精神病活性之间存在相关性。这表明此类化合物在治疗精神病中具有潜在的治疗应用 (Iwanami 等,1981)。

受体结合特性

另一个应用领域是研究受体结合特性。例如,发现取代的苯甲酰胺化合物乙氯普罗胺能选择性阻断大鼠脑中的多巴胺-D2 结合位点,使其成为研究多巴胺-D2 结合位点有用的工具,因为它具有很高的亲和力和良好的选择性 (Hall、Köhler 和 Gawell,1985)。

抗氧化活性

抗氧化特性的研究是与 2-氯-N-(2-甲氧基-2-(3-甲氧基苯基)乙基)苯甲酰胺 相似的衍生物的另一个应用。格列本脲是一种相关的化合物,已被证明可以增强铒 (Er) 的内在荧光强度,表明其在探测生化反应和研究分子相互作用中的潜在用途 (Faridbod 等,2009)。

安全和危害

The safety and hazards associated with “2-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide” are not directly available from the search results . It is known that glyburide, a compound for which it serves as an intermediate, requires very high doses in vivo, associated with hypoglycemia . One of its degradation products, 2-chlorobenzamide, is suspected of being a carcinogen .

作用机制

Target of Action

The primary target of 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the production of pro-inflammatory cytokines.

Mode of Action

2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide acts as an inhibitor of the NLRP3 inflammasome . By inhibiting the NLRP3 inflammasome, it can prevent the production of pro-inflammatory cytokines, thereby reducing inflammation.

Biochemical Pathways

The compound’s action on the NLRP3 inflammasome affects the inflammatory response pathway . By inhibiting the NLRP3 inflammasome, it prevents the activation of caspase-1, which is responsible for the cleavage and activation of pro-inflammatory cytokines like IL-1β and IL-18. This results in a decrease in the production of these cytokines, thereby reducing inflammation.

Pharmacokinetics

It is known that the compound requireshigh doses in vivo to exhibit its NLRP3 inhibitory activity . This suggests that the compound may have low bioavailability, possibly due to poor absorption, rapid metabolism, or rapid excretion.

Result of Action

The inhibition of the NLRP3 inflammasome by 2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide results in a reduction in inflammation . This can be beneficial in conditions where excessive inflammation is harmful, such as in acute myocardial infarction, where the formation of the NLRP3 inflammasome in the heart amplifies the inflammatory response and mediates further damage .

属性

IUPAC Name |

2-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c1-21-13-7-5-6-12(10-13)16(22-2)11-19-17(20)14-8-3-4-9-15(14)18/h3-10,16H,11H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKHFNQNKRVQQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2946811.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B2946813.png)

![6-(Benzo[b]thiophene-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2946820.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinolin-2-yl)methanone](/img/structure/B2946823.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/no-structure.png)

![N-[(5-Chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]-2-methylpropanamide](/img/structure/B2946827.png)

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)

![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)

![2-(4-chlorobenzyl)-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2946834.png)